molecular formula C21H26ClN5O2 B11154311 [1-(6-Chloro-3-pyridazinyl)-4-piperidyl][4-(2-methoxyphenyl)piperazino]methanone

[1-(6-Chloro-3-pyridazinyl)-4-piperidyl][4-(2-methoxyphenyl)piperazino]methanone

Cat. No.: B11154311
M. Wt: 415.9 g/mol
InChI Key: WDKUTEQIKCQSSG-UHFFFAOYSA-N
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Description

[1-(6-Chloro-3-pyridazinyl)-4-piperidyl][4-(2-methoxyphenyl)piperazino]methanone is a complex organic compound with the molecular formula C21H26ClN5O2. It is characterized by the presence of a pyridazine ring, a piperidine ring, and a piperazine ring, making it a unique structure in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Chloro-3-pyridazinyl)-4-piperidyl][4-(2-methoxyphenyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the pyridazine and piperidine intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the compound. For instance, the use of chlorinating agents and piperidine derivatives is common in the initial steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. The use of advanced analytical techniques, such as HPLC and NMR, ensures the quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

[1-(6-Chloro-3-pyridazinyl)-4-piperidyl][4-(2-methoxyphenyl)piperazino]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, [1-(6-Chloro-3-pyridazinyl)-4-piperidyl][4-(2-methoxyphenyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool in biochemical research .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs .

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of [1-(6-Chloro-3-pyridazinyl)-4-piperidyl][4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(6-Chloro-3-pyridazinyl)-4-piperidyl][4-(2-methoxyphenyl)piperazino]methanone lies in its combination of three distinct ring systems, which provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H26ClN5O2

Molecular Weight

415.9 g/mol

IUPAC Name

[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H26ClN5O2/c1-29-18-5-3-2-4-17(18)25-12-14-27(15-13-25)21(28)16-8-10-26(11-9-16)20-7-6-19(22)23-24-20/h2-7,16H,8-15H2,1H3

InChI Key

WDKUTEQIKCQSSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)Cl

Origin of Product

United States

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